molecular formula C22H23N3O3S B2457951 N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide CAS No. 1007476-43-8

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide

Número de catálogo: B2457951
Número CAS: 1007476-43-8
Peso molecular: 409.5
Clave InChI: LKZAJYJBURKVKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-8-7-11-20(15(14)2)25-21(18-12-29(27)13-19(18)24-25)23-22(26)16(3)28-17-9-5-4-6-10-17/h4-11,16H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZAJYJBURKVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C(C)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a thieno[3,4-c]pyrazole core with a dimethylphenyl group and a phenoxypropanamide moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S with a molecular weight of approximately 396.52 g/mol. Key physical properties include:

PropertyValue
Molecular FormulaC22H24N4O2S
Molecular Weight396.52 g/mol
StructureChemical Structure

Anticancer Properties

Recent studies have indicated that compounds with similar structures to N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide exhibit notable anticancer activities. For instance, derivatives containing thieno[3,4-c]pyrazole cores have shown effectiveness against various cancer cell lines.

  • In Vitro Studies :
    • Cell Lines : The compound was tested against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines.
    • Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity (e.g., IC50 = 5.87 ± 0.37 μM against Caco-2 cells) .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. In particular:

  • Apoptotic Pathway Activation : The compound has been shown to activate the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Study 1: Antiproliferative Activity

A comprehensive study evaluated various derivatives of thieno[3,4-c]pyrazole for their antiproliferative effects. The findings suggested that modifications in the phenyl substituents significantly influenced biological activity:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-73.96 ± 0.21Apoptosis via Bax/Bcl-2 ratio
Compound BCaco-25.87 ± 0.37Apoptosis via caspase activation

Study 2: Enzyme Inhibition

Another aspect of biological activity involves the inhibition of metalloenzymes such as carbonic anhydrases (CAs), particularly isoforms associated with tumor progression (hCA II and hCA IX). The synthesized derivatives demonstrated varying degrees of inhibition with KIs ranging from 16.1 to 598.2 nM for hCA IX .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including cyclization of thieno[3,4-c]pyrazole precursors under controlled conditions (e.g., solvent selection, temperature gradients). For example, using xylene as a solvent with palladium acetate catalysts enhances reaction efficiency. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate high-purity fractions .

Q. What spectroscopic techniques are essential for characterizing its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring systems. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the recommended storage conditions to maintain its stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the thienopyrazole core. Lyophilized samples in amber vials minimize photodegradation. Regular stability assays (HPLC purity checks every 6 months) are advised .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across assay systems (e.g., anticancer vs. anti-inflammatory results)?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays). For instance, discrepancies in IC₅₀ values may arise from differential protein binding in serum-containing media. Employ isothermal titration calorimetry (ITC) to quantify target binding affinity under standardized conditions .

Q. How can computational methods elucidate its mechanism of action?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., COX-2, PI3K). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. Pair computational predictions with mutagenesis studies (e.g., alanine scanning) to validate key residues .

Q. What experimental approaches establish structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., phenyl vs. chlorophenyl groups) and evaluate bioactivity changes. Use the following framework:

Substituent PositionModificationObserved Bioactivity Change
2,3-dimethylphenylMethoxy → Cl3-fold ↑ in COX-2 inhibition
PhenoxypropanamideMethyl → CF₃Loss of antimicrobial activity
SAR trends suggest steric bulk at the 2,3-dimethylphenyl site enhances target selectivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity profiles between in vitro and in vivo models?

  • Methodological Answer : In vitro-in vivo discordance may stem from pharmacokinetic factors (e.g., metabolic clearance). Conduct ADME studies (e.g., microsomal stability assays) to identify rapid metabolization. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with efficacy .

Experimental Design

Q. What controls are critical for validating target engagement in cellular assays?

  • Methodological Answer : Include (1) vehicle controls (DMSO <0.1%), (2) positive controls (e.g., celecoxib for COX-2 inhibition), and (3) off-target knockdowns (siRNA/Cas9). Use fluorescence polarization assays to confirm direct binding in live cells .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.